molecular formula C17H14O3 B096080 7-Methoxy-3-methyl-2-phenylchromen-4-one CAS No. 18651-16-6

7-Methoxy-3-methyl-2-phenylchromen-4-one

Cat. No.: B096080
CAS No.: 18651-16-6
M. Wt: 266.29 g/mol
InChI Key: HSXVWGKOFNFYFK-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-2-phenylchromen-4-one (CAS: 18651-16-6, 18754-93-3) is a chromenone derivative with the molecular formula C₁₇H₁₄O₃ and a planar bicyclic core. Its structure features a chromen-4-one scaffold substituted with a methoxy group at position 7, a methyl group at position 3, and a phenyl ring at position 2 . This compound is of interest due to its structural similarity to naturally occurring flavonoids and synthetic chromenone analogs, which often exhibit bioactive properties such as anti-inflammatory, antimicrobial, or anticancer effects .

Properties

IUPAC Name

7-methoxy-3-methyl-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-16(18)14-9-8-13(19-2)10-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVWGKOFNFYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292139
Record name 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18651-16-6
Record name NSC80479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological behaviors. Below is a comparative analysis:

Compound Substituents Melting Point (°C) Yield (%) Key Structural Features References
7-Methoxy-3-methyl-2-phenylchromen-4-one 7-OCH₃, 3-CH₃, 2-C₆H₅ Not reported Not reported Planar chromenone core with electron-donating groups
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 2-C₆H₄SO₂CH₃ 187 78 Electron-withdrawing sulfonyl group enhances polarity
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OCH₃, 3-C₆H₄OCH₃, 2-CF₃ Not reported Not reported Trifluoromethyl group increases hydrophobicity and metabolic stability
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-C₆H₄CH₃, 7-OCH₂CH(CH₃)₂ Not reported Not reported Bulky propoxy group disrupts planarity, affecting π-π stacking
8-(Aminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one 8-CH₂NH₂, 7-OCH₃, 3-CH₃, 2-C₆H₅ Not reported Not reported Aminomethyl group enhances water solubility (as hydrochloride salt)

Electronic and Steric Effects

  • Steric Hindrance : Bulky substituents, such as the propoxy group in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one , reduce planarity and weaken π-π interactions critical for binding to biological targets .

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